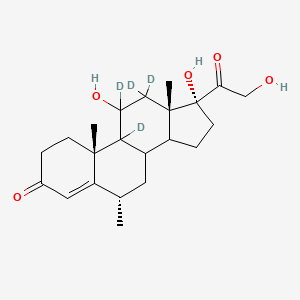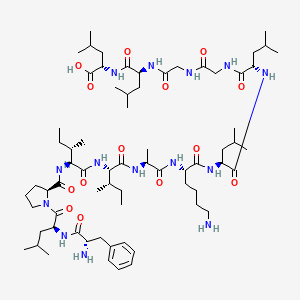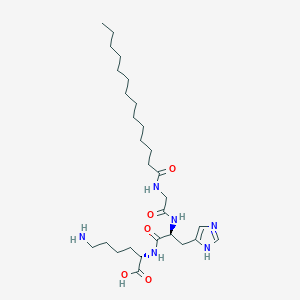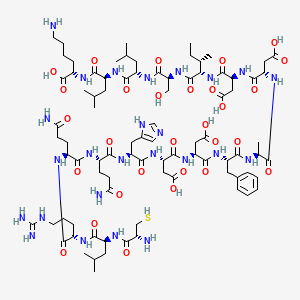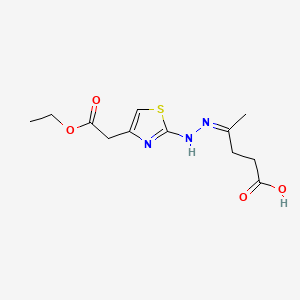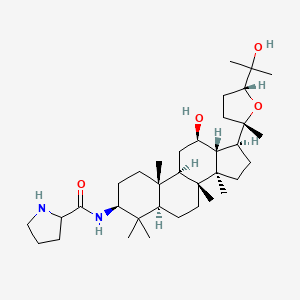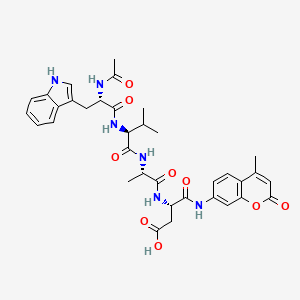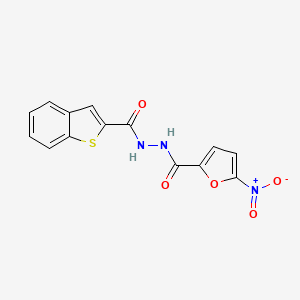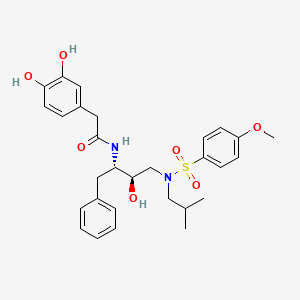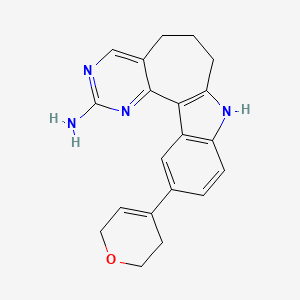
PI5P4Kgamma-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI5P4Kgamma-IN-1 is a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kgamma). This compound is used to study the function of PI5P4Kgamma, which is a member of the phosphatidylinositol 5-phosphate 4-kinases family. These kinases are involved in regulating cellular levels of phosphatidylinositol 5-phosphate, a lipid that plays a crucial role in various cellular processes, including membrane trafficking, cell signaling, and stress responses .
Preparation Methods
The synthesis of PI5P4Kgamma-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. the general approach involves the use of organic synthesis techniques to create the desired molecular structure with high specificity and purity .
Chemical Reactions Analysis
PI5P4Kgamma-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PI5P4Kgamma-IN-1 has several scientific research applications, including:
Chemistry: It is used to study the biochemical pathways involving phosphatidylinositol 5-phosphate and its role in cellular processes.
Biology: It helps in understanding the function of PI5P4Kgamma in different cell types and tissues.
Medicine: It is used in research related to diseases such as cancer, where PI5P4Kgamma is implicated in cell signaling pathways that promote cell survival and proliferation.
Mechanism of Action
PI5P4Kgamma-IN-1 exerts its effects by selectively inhibiting the activity of PI5P4Kgamma. This inhibition occurs through a non-ATP-competitive, allosteric binding mode, which means that the compound binds to a site on the enzyme other than the ATP-binding site. This binding alters the enzyme’s conformation and reduces its activity. The molecular targets and pathways involved include the regulation of phosphatidylinositol 5-phosphate levels and the downstream signaling pathways that control various cellular functions .
Comparison with Similar Compounds
PI5P4Kgamma-IN-1 is unique in its selective inhibition of PI5P4Kgamma without affecting the alpha and beta isoforms of phosphatidylinositol 5-phosphate 4-kinases. Similar compounds include:
NIH-12848: Another selective inhibitor of PI5P4Kgamma, but with a different binding mode and slightly different specificity profile.
SGC-PI5P4Kgamma/MYLK4-1: A chemical probe for PI5P4Kgamma with distinct properties and applications
These compounds highlight the uniqueness of this compound in its selectivity and mechanism of action, making it a valuable tool for scientific research.
Properties
Molecular Formula |
C20H20N4O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
16-(3,6-dihydro-2H-pyran-4-yl)-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine |
InChI |
InChI=1S/C20H20N4O/c21-20-22-11-14-2-1-3-17-18(19(14)24-20)15-10-13(4-5-16(15)23-17)12-6-8-25-9-7-12/h4-6,10-11,23H,1-3,7-9H2,(H2,21,22,24) |
InChI Key |
VGFHPNRWHOQLEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=C(C1)NC4=C3C=C(C=C4)C5=CCOCC5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)
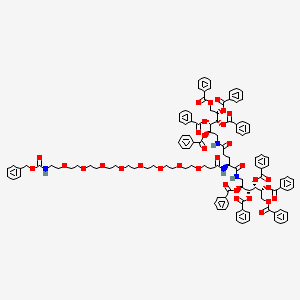
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
